ATV399

描述

ATV399 is an inhibitor of iNOS dimerization which protects against Cytokine-Induced rat β-cell dysfunction, thereby inhibiting cleaved caspase-9 activation and subsequent β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose.

科学研究应用

诱导型一氧化氮合酶 (iNOS) 二聚体抑制剂

ATV399 是一种已知的 iNOS (诱导型一氧化氮合酶) 二聚体抑制剂 。这种特性可用于需要抑制 iNOS 的各种研究应用。

预防细胞因子诱导的 β 细胞功能障碍

this compound 已被发现可预防细胞因子诱导的 β 细胞功能障碍 。这使其成为糖尿病和其他 β 细胞功能受损疾病研究的潜在化合物。

抑制切割型 caspase-9 活化

该化合物已被证明可抑制切割型 caspase-9 活化 。这在与细胞凋亡和细胞死亡相关的研究中可能有用。

预防 β 细胞凋亡

this compound 可以预防由 IL-1β、IFN-γ 和高血糖组合诱导的 β 细胞凋亡 。这种特性可能对与糖尿病和其他代谢紊乱相关的研究有利。

蜂窝连接无人机

虽然与化合物本身没有直接关系,但“this compound”一词与蜂窝连接无人机 (UAV) 的研究相关联 。这可能是一个巧合,也可能是共享命名法的情况。

遥感和科学研究

同样,虽然与化合物本身没有直接关系,但“this compound”一词与遥感和科学研究中的无人机系统相关联 。这可能是另一种共享命名法的情况。

作用机制

Target of Action

The primary target of this compound is inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

This compound acts by inhibiting the dimerization of iNOS . Dimerization is a process where two iNOS molecules join together to form a functional enzyme. By inhibiting this process, this compound effectively reduces the activity of iNOS, thereby controlling the production of nitric oxide.

Biochemical Pathways

The inhibition of iNOS dimerization by this compound affects the nitric oxide synthesis pathway . Nitric oxide is a signaling molecule that plays a role in various biological processes, including inflammation and apoptosis. By controlling the production of nitric oxide, this compound can influence these processes.

Result of Action

This compound has been shown to reduce the levels of cleaved caspase-9 , a key player in the process of apoptosis or programmed cell death. This suggests that this compound may have a protective effect against cell death. Specifically, it has been found to inhibit β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose .

属性

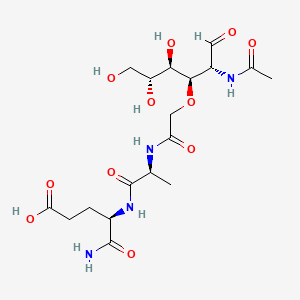

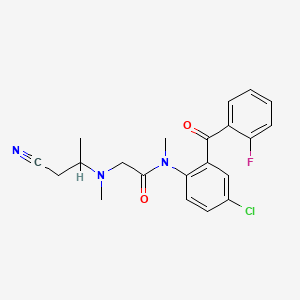

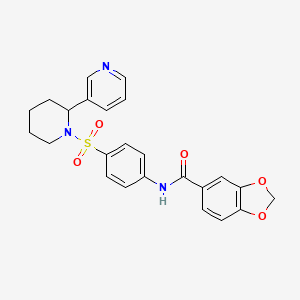

IUPAC Name |

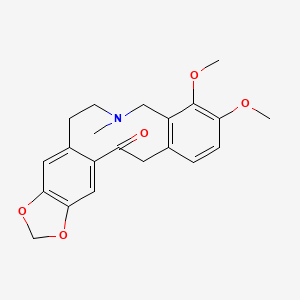

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c28-24(17-6-11-22-23(14-17)32-16-31-22)26-19-7-9-20(10-8-19)33(29,30)27-13-2-1-5-21(27)18-4-3-12-25-15-18/h3-4,6-12,14-15,21H,1-2,5,13,16H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXWVIUZQVTKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。